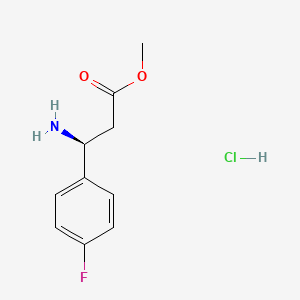
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .
準備方法
The synthesis of 1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately cell death . The compound may also activate or inhibit various biochemical pathways and enzymes, leading to its diverse biological effects.
類似化合物との比較
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
2-amino-5-bromo-1,3,4-thiadiazole: Used as a key building block for the synthesis of various biologically active compounds.
4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: Used in the synthesis of imidazotriazole-incorporated thiazoles with antibacterial efficacy.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
98027-26-0 |
|---|---|
分子式 |
C5H5BrN2OS |
分子量 |
221.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



